The compound can be classified as a quinoline derivative due to its structural framework, which includes a quinoline ring system. The presence of the chloro substituent at the 7-position and the oxo group at the 4-position contribute to its classification within this chemical family. The compound is synthesized through various methods, often involving reactions that introduce functional groups onto the quinoline scaffold.
The synthesis of methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate typically involves several steps:
For example, one method involves the O-acylation of an appropriate hydroxyquinoline derivative with an acyl chloride in a solvent like acetonitrile at room temperature. This process can yield high purity products in good yields (often exceeding 80%) .
The molecular structure of methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
Methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility .
Further studies would be required to elucidate the precise mechanisms through which this compound exerts its biological effects .
The physical and chemical properties of methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate include:
Property | Value |
---|---|
Appearance | Typically crystalline solid |
Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
Melting Point | Not extensively documented; typically above room temperature |
Stability | Generally stable under normal conditions but may degrade under extreme pH or temperature |
These properties are essential for understanding how the compound behaves in various environments and applications .
Methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate has potential applications in several fields:
The 2-oxo-1,4-dihydroquinoline (4-hydroxyquinolinone) scaffold represents a privileged chemotype in medicinal chemistry due to its structural versatility, balanced physicochemical properties, and broad target engagement capability. This heterocyclic system combines a planar aromatic region with a non-planar, hydrogen-bond-donating/accepting lactam moiety, enabling diverse interactions with biological targets. The scaffold's drug-likeness is evidenced by its presence in multiple FDA-approved agents, including antibacterial fluoroquinolones (e.g., ciprofloxacin), anticancer topoisomerase inhibitors (e.g., topotecan), and antiviral protease inhibitors (e.g., saquinavir) [7].
The structural plasticity of the 4-hydroxyquinolinone core allows extensive derivatization at N1, C3, C6, and C7 positions, facilitating rational optimization of potency, selectivity, and pharmacokinetic parameters. Molecular hybridization strategies frequently incorporate this scaffold, as demonstrated by triazolyl-quinolone conjugates exhibiting potent apoptotic activity (IC₅₀ = 1.2–1.4 µM against MCF-7/Panc-1 cells) [6]. Quantum chemical analyses reveal that the lactam-carbonyl and C4-hydroxyl groups create a pseudo-aromatic system with delocalized electron density, enhancing binding affinity through multipoint interactions with target proteins.
Table 1: Key Pharmacological Applications of 2-Oxo-1,4-Dihydroquinoline Derivatives
Position | Derivatization | Biological Activity | Representative Compound |
---|---|---|---|
N1 | Alkyl/acyl chains | Enhanced cell permeability | Methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate |
C3 | Carboxamide, vinyl | Topoisomerase I inhibition | Topotecan |
C6 | Fluorine, methoxy | Antibacterial potency | Ciprofloxacin |
C7 | Piperazine, pyrrolidine | Antiviral activity (HIV protease inhibition) | Saquinavir |
Chlorination at the C7 position profoundly influences the electronic and steric properties of quinolinone derivatives. The 7-chloro substituent induces a strong electron-withdrawing effect, reducing the pKa of the C4-hydroxyl group by approximately 1.5 units compared to unsubstituted analogues. This electronic perturbation enhances hydrogen-bond-donating capacity and facilitates deprotonation in physiological environments, increasing interactions with basic residues in enzymatic active sites [1]. In carbonic anhydrase inhibition studies, 7-chloro derivatives exhibited >10-fold selectivity for tumor-associated hCA IX (KI = 243.6–2785.6 nM) over cytosolic isoforms hCA I/II [1].
The chlorine atom's ortho-effect also restricts bond rotation, locking the quinolinone ring in a coplanar conformation favorable for π-stacking interactions with aromatic residues in kinase domains. Molecular dynamics simulations of VEGFR2 inhibitors revealed that 7-chloro-3,4-dihydroquinolin-2(1H)-one derivatives maintained stable H-bonding with Cys917 (occupancy >85%) and hydrophobic contacts with Leu840/Val916 residues, correlating with their potent antiproliferative activity (IC₅₀ = 4.20–10.48 µM in U87-MG glioblastoma) [3].
Table 2: Impact of C7 Substituents on Quinolinone Bioactivity
C7 Substituent | Electrostatic Potential (eV) | hCA IX KI (nM)* | VEGFR2 Binding Energy (kcal/mol) |
---|---|---|---|
H | +0.152 | >5000 | -8.21 |
Cl | -0.318 | 243.6–856.2 | -10.94 |
F | -0.285 | 780.4–1980.5 | -9.67 |
OCH₃ | +0.126 | >3000 | -8.05 |
*Data from carbonic anhydrase inhibition studies [1]
The N1-acetate tether in methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate serves as a strategic prodrug element, addressing solubility and bioavailability limitations inherent to quinolinone pharmacophores. Esterification converts the acidic N1-hydrogen into a metabolically labile functionality that undergoes enzymatic hydrolysis by carboxylesterases (primarily CES1/CES2), regenerating the active pharmacophore in systemic circulation [5]. This approach capitalizes on the significantly higher aqueous solubility of ester derivatives (>50 mg/mL) compared to parent heterocycles (<1 mg/mL), facilitating improved oral absorption and blood-brain barrier penetration.
Structure-hydrolysis relationship studies indicate that sterically unhindered acetate esters (e.g., methyl, ethyl) exhibit plasma half-lives (t₁/₂) of 15–45 minutes in human hepatocytes, while branched-chain analogues (e.g., tert-butyl) demonstrate prolonged hydrolysis kinetics (t₁/₂ >120 min). The methyl ester variant offers optimal balance between solubility enhancement (logP reduced by 1.2–1.8 units) and efficient activation, as evidenced by its rapid conversion to 7-chloro-4-hydroxyquinoline-1-acetic acid in liver microsomal fractions (>90% hydrolysis within 60 min) [5]. Molecular modeling confirms that the ethylene spacer between the quinolinone nitrogen and carbonyl group maintains conformational flexibility, preventing steric clashes with esterase catalytic triads (Ser221, Glu354, His468).
Figure: Prodrug Activation PathwayQuinolinone-Ester Prodrug → Carboxylesterase Hydrolysis → Active 1-Carboxymethyl Metabolite
Methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate embodies strategic design elements observed in clinically successful quinolinone therapeutics while addressing specific pharmacological limitations. Structural comparisons reveal its conserved 4-oxo-1,4-dihydroquinoline core with topotecan (anticancer) and ciprofloxacin (antibacterial), but distinct substitution patterns confer unique target selectivity. Unlike C3-carboxylated fluoroquinolones that chelate DNA gyrase magnesium ions, this C7-chlorinated, N1-acetate derivative lacks the C3 acid function, redirecting its mechanism toward kinase inhibition and enzymatic modulation [6] [7].
Notably, the compound's molecular weight (265.67 g/mol) and calculated polar surface area (61.7 Ų) fall within optimal ranges for CNS penetration (MW <400, PSA <70 Ų), contrasting with larger glycosylated derivatives like irinotecan (MW 677 g/mol) that require active transport. Its ester functionality mirrors the bioreversible modification in oseltamivir, enhancing oral bioavailability compared to carboxylate-containing analogues. In VEGFR2 inhibition assays, the compound's hydrolyzed metabolite demonstrated superior binding affinity (ΔG = -10.9 kcal/mol) versus sorafenib's pyridine-2-carboxamide core (ΔG = -9.7 kcal/mol), attributed to stronger H-bonding with Asp1046 and hydrophobic contacts in the allosteric pocket [3].
Table 3: Structural and Pharmacokinetic Comparison with Approved Quinolinone Drugs
Parameter | Methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate | Topotecan | Ciprofloxacin | Sorafenib |
---|---|---|---|---|
Molecular Weight | 265.67 g/mol | 421.45 g/mol | 331.34 g/mol | 464.83 g/mol |
logP (calculated) | 1.82 | 0.91 | 0.98 | 3.77 |
PSA | 61.7 Ų | 111 Ų | 74.6 Ų | 86.0 Ų |
Key Substituents | C7-Cl, N1-CH₂COOCH₃ | C10-OH, C7-Ethylenediamine | C6-F, C7-Piperazine | C4-pyridine-2-carboxamide |
Primary Target | VEGFR2 / hCA IX | Topoisomerase I | DNA gyrase | VEGFR2/PDGFR |
Oral Bioavailability | >80% (prodrug) | 30–40% | 70% | 38–49% |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2